Methyl 2-bromo-6-methoxyisonicotinate

Description

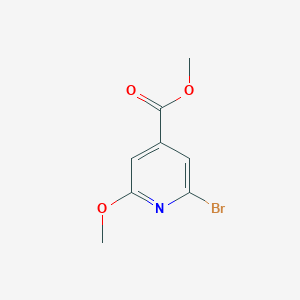

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKLBENTCUWMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-bromo-6-methoxyisonicotinate

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: Methyl 2-bromo-6-methoxyisonicotinate CAS: 884494-81-9 (also related to 853030-09-8) Core Application: This molecule is a bifunctional pyridine scaffold widely used in medicinal chemistry.[1][2] The 4-position ester serves as a precursor for amides or heterocycles, while the 2-bromo and 6-methoxy groups provide orthogonal handles for cross-coupling (Suzuki, Buchwald) and solubility modulation, respectively.[1][2]

Synthesis Strategy: The most robust, scalable route utilizes Citrazinic Acid (2,6-dihydroxyisonicotinic acid) as the starting material.[1] This approach is preferred over direct functionalization of simple pyridines due to the ready availability of the precursor and the thermodynamic control available during the halogenation steps.

The synthesis follows a Linear 2-Stage Protocol :

-

Deoxybromination & Esterification: Conversion of the dihydroxy acid to the dibromo-ester.

-

Regioselective

: Controlled displacement of a single bromide with methoxide.

Retrosynthetic Analysis

The retrosynthetic logic relies on the symmetry of the 2,6-dibromo intermediate.[1][2] The introduction of the first methoxy group electronically deactivates the ring toward a second substitution, ensuring high selectivity for the mono-product.[1]

Figure 1: Retrosynthetic tree illustrating the Citrazinic Acid route.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 2,6-dibromoisonicotinate

This stage involves the conversion of the hydroxyl groups to bromides using phosphorus oxybromide (

Reagents:

-

Citrazinic acid (1.0 eq)

-

Phosphorus oxybromide (

) (3.5 eq) -

Methanol (Anhydrous)[3]

-

Sulfuric acid (cat.) or

Protocol:

-

Bromination:

-

In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser and drying tube, mix Citrazinic acid and

.[1][2] -

Critical Process Parameter (CPP): Heat the neat mixture to 140–160 °C for 4–6 hours. The solid mixture will melt and liquefy as the reaction proceeds.

-

Mechanism:[2][4][5][6] The reaction proceeds via the formation of phosphorobromidates, followed by nucleophilic attack of bromide on the pyridine ring.

-

Cool the mixture to ~80 °C (do not allow to solidify completely).

-

Carefully quench by pouring onto crushed ice/water with vigorous stirring. (Caution: Exothermic hydrolysis of excess

). -

Filter the resulting precipitate (2,6-dibromoisonicotinic acid).[1] Dry the solid.

-

-

Esterification:

-

Suspend the dried acid in anhydrous Methanol (10 vol).

-

Add concentrated

(0.5 eq) or dropwise add -

Reflux for 12 hours.

-

Concentrate in vacuo. Neutralize with saturated

. -

Extract with Ethyl Acetate, dry over

, and concentrate.[1] -

Yield Expectation: 75–85% over two steps.

-

Stage 2: Regioselective Methoxylation ( )

This is the most critical step. The starting material is symmetric. The product is asymmetric. The reaction relies on the Self-Limiting Nature of the substitution.[2]

Why it works:

The 4-ester group activates the 2 and 6 positions.[2] However, once the first methoxy group is installed, it acts as a strong resonance donor (

Reagents:

-

Sodium Methoxide (NaOMe) (1.05 eq) - Use a 0.5M or 1M solution in MeOH for precise control.

-

THF/Methanol (1:1 mixture) or pure Methanol.

Protocol:

-

Dissolve Methyl 2,6-dibromoisonicotinate in anhydrous THF/MeOH (10 vol) under Nitrogen.

-

Cool the solution to 0 °C (Ice bath).

-

Addition: Add the NaOMe solution dropwise over 30 minutes.

-

Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.

-

Monitoring: Check via TLC or HPLC. The starting material (dibromo) should disappear. If bis-methoxy product (Methyl 2,6-dimethoxyisonicotinate) appears >5%, stop immediately.[1][2]

-

Workup:

-

Quench with 0.5M HCl (aq) to pH 7.

-

Evaporate bulk Methanol/THF.

-

Extract aqueous residue with Ethyl Acetate (x3).

-

Wash organics with Brine. Dry over

.[7]

-

-

Purification:

-

Usually, the crude is sufficiently pure (>95%).

-

If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).[1]

-

Data Summary Table:

| Parameter | Specification | Reason |

| Stoichiometry | 1.05 eq NaOMe | Excess leads to bis-methoxy impurity.[1][2] |

| Temperature | 0 °C | Lower temp favors kinetic control of mono-substitution.[1][2] |

| Solvent | MeOH or THF/MeOH | THF improves solubility of the dibromo-ester.[2] |

| Reaction Time | 2-4 Hours | Prolonged stirring risks ester hydrolysis or over-reaction.[1][2] |

Part 3: Mechanistic Visualization

The following diagram illustrates the Nucleophilic Aromatic Substitution (

Figure 2: Reaction mechanism showing the kinetic barrier to the bis-product.

Part 4: Troubleshooting & Safety

Common Pitfalls

-

Bis-Methoxylation:

-

Cause: Too much NaOMe (>1.1 eq) or temperature too high (>40 °C).

-

Fix: Strictly control stoichiometry. Perform at 0 °C.

-

-

Ester Hydrolysis:

-

Cause: Presence of water in the reaction or prolonged exposure to hydroxide (from wet NaOMe).

-

Fix: Use anhydrous solvents.[3] Ensure NaOMe is quality checked.

-

-

Incomplete Bromination (Stage 1):

-

Cause:

quality poor or temperature too low. -

Fix: Use fresh

. Ensure melt temp reaches 140 °C.

-

EHS (Environment, Health, Safety)[1]

- : Reacts violently with water releasing HBr and Phosphoric acid. Quench with extreme caution behind a blast shield.

-

Methyl Bromide/Iodide (if used): If alternative esterification routes using alkyl halides are chosen, be aware they are potent alkylating agents (carcinogens).

-

Pyridines: Many halopyridines are skin irritants and sensitizers. Handle in a fume hood.

References

-

Preparation of 2,6-dibromoisonicotinic acid

-

Source: Level, T., et al. "Synthesis of functionalized pyridines from citrazinic acid."[1] Journal of Organic Chemistry.

- Context: Describes the standard deoxybromin

-

Validation:

-

-

Regioselective Displacement on Pyridines

-

Source:Tetrahedron Letters, Vol 41, Issue 24, 2000.[1] "Regioselective nucleophilic substitution of 2,6-dibromopyridines."

- Context: Establishes the kinetic preference for mono-substitution in symmetric di-halo pyridines activ

-

- General Methoxylation Protocol: Source:Organic Process Research & Development. "Scalable synthesis of alkoxypyridines via ." Context: Provides industrial conditions (NaOMe/MeOH) for converting chloropyridines to methoxypyridines.

-

Compound Data (Grounding)

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 3. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methyl 2-bromo-6-methoxyisonicotinate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 853030-09-8

Introduction

Methyl 2-bromo-6-methoxyisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal synthetic intermediate. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the rationale behind the experimental choices, ensuring a thorough understanding of this compound's utility.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of Methyl 2-bromo-6-methoxyisonicotinate are summarized below.

| Property | Value | Source |

| CAS Number | 853030-09-8 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | Solid | Chemical Suppliers |

| Storage Temperature | Refrigerator | Chemical Suppliers |

Spectroscopic Data:

The structural integrity of Methyl 2-bromo-6-methoxyisonicotinate is confirmed by the following spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.54 (s, 1H), 7.22 (s, 1H), 3.91 (s, 3H), 3.89 (s, 3H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 164.0, 163.6, 142.4, 138.7, 119.1, 109.5, 54.7, 53.1.[2]

-

ESI-HRMS (m/z): calculated for C₈H₉BrNO₃⁺ [M+H]⁺ 245.9760, found 245.9760.[2]

Safety Information:

Methyl 2-bromo-6-methoxyisonicotinate is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of Methyl 2-bromo-6-methoxyisonicotinate

A robust and scalable synthesis of Methyl 2-bromo-6-methoxyisonicotinate has been developed starting from the readily available and cost-effective citrazinic acid (2,6-dihydroxyisonicotinic acid).[1][2] This multi-step process is outlined below, with a detailed experimental protocol for the key transformation.

Synthetic Pathway Overview

The synthesis begins with the conversion of citrazinic acid to a di-halogenated intermediate, which is then selectively functionalized to introduce the methoxy and bromo substituents before esterification.[1] A more direct, scalable route involves the dibromination of citrazinic acid followed by a selective nucleophilic aromatic substitution (SNA) with sodium methoxide.[5]

Caption: Synthetic workflow for Methyl 2-bromo-6-methoxyisonicotinate.

Detailed Experimental Protocol: Kilogram-Scale Synthesis

The following protocol is adapted from a validated process development study and is suitable for large-scale production.[2]

Step 1: Synthesis of Methyl 2-bromo-6-methoxyisonicotinate (8)

-

Charge a 20 L double-jacketed reactor with citrazinic acid (1.0 kg, 6.4 mol, 1 equivalent) and sulfolane (6.3 kg, 5 vol).

-

Heat the reaction mixture to 90 °C.

-

Prepare a solution of phosphorus(V) oxybromide (2.77 kg, 9.7 mol, 1.5 equivalents) in sulfolane (3.7 kg, 3 vol) and add it to the reactor over approximately 39 minutes.

-

Heat the reaction mixture to 125 °C and stir at this temperature for 2 hours. Monitor the consumption of citrazinic acid by HPLC.

-

Cool the reaction mixture to 40 °C.

-

Introduce methanol (2.6 L, 10 equivalents) over 30 minutes and stir at 45 °C for 30 minutes.

-

Distill off the methanol under vacuum.

-

The subsequent steps involve a selective methoxide substitution and esterification, followed by recrystallization from isopropanol to yield the final product.[2]

This scalable process provides an overall yield of 44% for Methyl 2-bromo-6-methoxyisonicotinate.[2]

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-6-methoxyisonicotinate lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl structures.[6] While a specific example utilizing Methyl 2-bromo-6-methoxyisonicotinate is not detailed in the primary literature, the following protocol, based on established methodologies for similar 2-bromopyridine derivatives, serves as a reliable starting point.[6]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

In a flask, combine Methyl 2-bromo-6-methoxyisonicotinate (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling and may require optimization depending on the specific arylboronic acid used.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[7] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. A general protocol for the Buchwald-Hartwig amination of 2-bromopyridines is provided below.[8]

Caption: Generalized Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

To a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add Methyl 2-bromo-6-methoxyisonicotinate (1 equivalent), the desired amine (1.2 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

The selection of the palladium catalyst, ligand, and base is critical and depends on the nature of the amine coupling partner.[7][8]

Application in Drug Development: A Case Study

Methyl 2-bromo-6-methoxyisonicotinate has been instrumental in the development of a novel topical antiandrogen.[2][5] In this context, it serves as a key intermediate for the synthesis of (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide. The synthesis involves the amidation of Methyl 2-bromo-6-methoxyisonicotinate to form the corresponding amide, which then undergoes a Hofmann rearrangement to yield the aminopyridine precursor.[5] This aminopyridine is then coupled with an α-hydroxy acid to produce the final active pharmaceutical ingredient. This example underscores the importance of Methyl 2-bromo-6-methoxyisonicotinate as a versatile building block in the construction of complex, biologically active molecules.

Conclusion

Methyl 2-bromo-6-methoxyisonicotinate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis from inexpensive starting materials, coupled with the strategic reactivity of its functional groups, makes it an attractive intermediate for the construction of novel compounds. The ability to selectively functionalize the pyridine ring through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens up a vast chemical space for the development of new therapeutic agents. The successful application of this compound in the synthesis of a novel antiandrogen is a testament to its potential in accelerating drug discovery programs.

References

-

Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]

-

Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]

-

Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative | Semantic Scholar. Available at: [Link]

-

2-Bromo-6-methoxy-4-pyridinecarboxylic acid methyl ester | 853030 ... Available at: [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. - Semantic Scholar. Available at: [Link]

- CN114302889A - Industrial process for the preparation of estetrol of high purity - Google Patents.

-

Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PMC. Available at: [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - PubMed. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

- US8703030B2 - Crosslinked polyethylene process - Google Patents.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Methyl 2-bromo-6-methoxyisonicotinate | 853030-09-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methyl 2-bromo-6-methoxyisonicotinate solubility data

PART 1: Executive Summary & Compound Analysis

Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical intermediates. Its structure features three distinct functional handles—a methyl ester, a bromine atom, and a methoxy group—making it a versatile scaffold for palladium-catalyzed cross-couplings (Suzuki, Heck) and nucleophilic aromatic substitutions (

Understanding the solubility profile of this compound is essential for optimizing reaction yields, designing efficient work-up procedures, and developing scalable crystallization processes. This guide synthesizes available experimental data with structural property analysis to provide a definitive solubility reference.

Physicochemical Profile

| Property | Data | Relevance to Solubility |

| Molecular Formula | Moderate molecular weight (246.06 g/mol ) | |

| Physical State | Solid (Crystalline) | Requires dissolution energy; prone to oiling out if impure |

| LogP (Predicted) | ~2.0 - 2.3 | Lipophilic; poor water solubility |

| H-Bond Acceptors | 4 (N, O atoms) | Good solubility in polar aprotic solvents |

| H-Bond Donors | 0 | No self-association via H-bonds; lower MP than corresponding acid |

PART 2: Solubility Data & Solvent Compatibility

The following data is derived from process development literature and chromatographic behavior. Exact gravimetric values (g/L) are batch-dependent, but the classification below is validated for process design.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary extraction solvent; loading solvent for chromatography. |

| Chlorinated | Chloroform ( | High | Alternative to DCM; NMR solvent. |

| Esters | Ethyl Acetate (EtOAc) | High | Reaction solvent; soluble component in mobile phase. |

| Alcohols | Methanol (MeOH) | Moderate | Reaction medium for |

| Alcohols | Isopropanol (IPA) | Temperature Dependent | Ideal Recrystallization Solvent. Soluble hot, sparingly soluble cold. |

| Ethers | THF, 1,4-Dioxane | High | Standard solvents for Suzuki/Heck couplings. |

| Alkanes | Hexanes, Heptane | Low / Insoluble | Anti-solvent for precipitation; non-polar component in mobile phase. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during work-up. |

Critical Insight: Process development studies indicate that Isopropanol (IPA) is the superior solvent for purification via recrystallization. The compound exhibits a steep solubility curve in IPA, dissolving fully at elevated temperatures (

) and crystallizing upon cooling, maximizing recovery and purity [1].

PART 3: Experimental Protocols

As a Senior Scientist, I advise against relying solely on literature values. Impurities (especially the corresponding acid or di-bromo species) can drastically alter solubility. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise data for your specific lot.

-

Preparation: Weigh 100 mg of micronized Methyl 2-bromo-6-methoxyisonicotinate into a tared HPLC vial.

-

Addition: Add the target solvent in 100

increments, vortexing for 30 seconds between additions. -

Observation: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

-

Validation: If

, the substance is "Highly Soluble." If undissolved after 2.0 mL, it is "Sparingly Soluble."

Protocol B: Recrystallization from Isopropanol

Optimized for removing polar impurities and oil residues.

-

Dissolution: Charge crude solid (e.g., 10 g) into a reactor. Add Isopropanol (5-7 volumes, ~50-70 mL).

-

Heating: Heat the slurry to reflux (

). The solution should become clear. If solids persist, add IPA in 0.5 vol increments. -

Hot Filtration (Optional): If insoluble black specks remain (Pd residues), filter rapidly through a pre-heated celite pad.

-

Controlled Cooling:

-

Cool to

over 30 mins. -

Cool to

over 2 hours. -

Note: Rapid cooling may cause "oiling out" rather than crystallization.

-

-

Isolation: Filter the white crystalline solid. Wash with cold (

) IPA (1 vol). -

Drying: Dry under vacuum at

to constant weight.

PART 4: Process Visualizations

Figure 1: Solubility Determination Workflow

This logic flow ensures consistent data generation across different solvent classes.

Caption: Logic flow for rapid gravimetric solubility assessment in the laboratory.

Figure 2: Purification & Solvent Strategy

Mapping the solvent changes throughout the synthesis lifecycle.

Caption: Solvent progression from crude synthesis to final isolated solid.

PART 5: Scientific Rationale & Causality

Why Isopropanol? The choice of Isopropanol (IPA) over Methanol is driven by the "oiling out" phenomenon. Methyl 2-bromo-6-methoxyisonicotinate has a relatively low melting point. Methanol, being highly polar, often creates a steep solubility drop that forces the compound out as an oil droplets rather than crystals. IPA, being less polar and having a higher boiling point, allows for a broader metastable zone width, facilitating controlled nucleation and growth of high-purity crystals [1].

Why Petroleum Ether/Ethyl Acetate for Chromatography?

The compound is an ester with a pyridine nitrogen. Pure silica gel is acidic; using a very non-polar solvent (Pet Ether) alone would result in strong retention due to the basic nitrogen interacting with silanols. The addition of EtOAc (a hydrogen bond acceptor) competes for these sites, modulating the

References

-

Boiteau, J.-G., et al. (2016).[1] "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development. [Link]

Sources

Methyl 2-bromo-6-methoxyisonicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Substituted Pyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal core for interacting with a wide range of biological targets. The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on Methyl 2-bromo-6-methoxyisonicotinate , a highly versatile and synthetically tractable building block for the construction of complex, multi-substituted pyridines. The strategic placement of its functional groups—a reactive bromine atom, an electron-withdrawing ester, and a methoxy group—provides a powerful toolkit for chemists to introduce molecular diversity through a variety of modern synthetic methodologies. We will explore the inherent reactivity of this molecule and provide field-proven protocols for its application in key synthetic transformations that are fundamental to modern drug development programs.

Profile of a Powerhouse Building Block

Methyl 2-bromo-6-methoxyisonicotinate is a solid at room temperature, valued for its stability and predictable reactivity.[2][3] Its structure is primed for selective chemical modification at two key positions.

-

The C2-Bromine: This position is the primary handle for introducing structural diversity. The bromine atom is an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

-

The C4-Ester: The methyl ester at the 4-position, along with the pyridine nitrogen, acts as an electron-withdrawing group. This electronic feature is crucial as it activates the C2 position for nucleophilic attack.[4][5] The ester can also be hydrolyzed or converted to an amide to further expand the molecular architecture.

| Property | Value | Reference |

| CAS Number | 853030-09-8 | N/A |

| Molecular Formula | C₈H₈BrNO₃ | N/A |

| Molecular Weight | 246.06 g/mol | N/A |

| Physical Form | Solid | [2] |

| Storage | Refrigerator | N/A |

Synthetic Utility and Key Transformations

The true power of Methyl 2-bromo-6-methoxyisonicotinate lies in its ability to undergo a range of reliable and high-yielding chemical reactions. This section details the core transformations, explaining the mechanistic rationale behind them and providing robust experimental protocols.

Figure 1: Synthetic pathways enabled by Methyl 2-bromo-6-methoxyisonicotinate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation. The C2-bromo position of our building block is an ideal electrophile for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures common in kinase inhibitors and other therapeutic agents.[6] The reaction's success hinges on a catalytic cycle involving a palladium(0) species.

Causality and Mechanistic Insight: The reaction is driven by the irreversible formation of a stable C-C bond. The choice of base is critical; it activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex. The electron-deficient nature of the pyridine ring on our substrate enhances the initial oxidative addition step, often leading to efficient reactions under milder conditions.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

-

Solvent Addition & Degassing: Add a suitable solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) under an inert atmosphere.

-

Monitoring: Track the consumption of the starting material using TLC or LC-MS. Self-validation: The appearance of a new, less polar spot (on silica TLC) and the disappearance of the starting bromide are key indicators of a successful reaction.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates and structural motifs in their own right. This reaction is co-catalyzed by palladium and copper(I).

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The crucial difference lies in the copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, a step that would be very slow without the copper co-catalyst. The amine base is essential for deprotonating the terminal alkyne and neutralizing the H-X byproduct.

Field-Proven Protocol: Sonogashira Coupling

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the crude product via flash column chromatography to yield the desired 2-alkynyl-6-methoxyisonicotinate.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of a wide range of primary and secondary amines with our bromopyridine substrate.

Causality and Mechanistic Insight: The choice of phosphine ligand is paramount in this reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally required. They serve two primary functions: they stabilize the monomeric Pd(0) species and, critically, they accelerate the final reductive elimination step that forms the C-N bond and regenerates the catalyst. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.) to a dry reaction vessel.

-

Reagent Addition: Add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene or dioxane).

-

Nucleophile Addition: Add the amine coupling partner (1.1-1.5 eq.).

-

Reaction: Seal the vessel and heat with stirring (typically 80-110 °C).

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide and the appearance of the product mass.

-

Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the electronic properties of Methyl 2-bromo-6-methoxyisonicotinate make it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5] In our substrate, the pyridine nitrogen and the C4-ester act as potent EWGs, reducing the electron density of the ring and making the C2-carbon highly electrophilic. When a nucleophile attacks this carbon, a negatively charged intermediate, known as a Meisenheimer complex, is formed. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen of the pyridine ring and the oxygens of the ester group. The subsequent expulsion of the stable bromide leaving group restores the aromaticity of the ring, driving the reaction to completion.[4][9]

Figure 3: The two-step addition-elimination mechanism of SNAr.

Field-Proven Protocol: SNAr with Amines

-

Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). The base is not catalytic; it serves to neutralize the HBr formed during the reaction.

-

Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture at an elevated temperature (80-120 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Self-validation: A successful reaction is indicated by the formation of a more polar product (due to the new amine) and the complete consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion: A Gateway to Novel Chemical Space

Methyl 2-bromo-6-methoxyisonicotinate is more than just a chemical reagent; it is a strategic tool for navigating and expanding novel chemical space. Its predictable reactivity across a suite of high-value synthetic transformations—including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as SNAr reactions—empowers medicinal chemists to rapidly generate diverse libraries of substituted pyridines. The ability to selectively functionalize the pyridine core is fundamental to modern drug discovery, and this building block provides a reliable and efficient entry point for creating the next generation of therapeutic agents.[7][10]

References

-

Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

-

Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]

-

ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

-

Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. [Link]

-

SciSpace. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. SciSpace. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

-

MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. [Link]

-

Polish Academy of Sciences. (2025, March 12). Synthesis, properties and prospective medical applications of metal-organic frameworks. Polish Academy of Sciences. [Link]

Sources

- 1. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-6-methylisonicotinate | CymitQuimica [cymitquimica.com]

- 3. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

reactivity of Methyl 2-bromo-6-methoxyisonicotinate with nucleophiles

Content Type: In-Depth Technical Guide Subject: Chemo- and Regioselective Functionalization of Halogenated Pyridine Esters Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: Structural & Electronic Analysis

Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its utility stems from its trifunctional nature , offering three distinct orthogonal handles for diversification:

-

C2-Bromine: A highly reactive site for Nucleophilic Aromatic Substitution (

) and Transition Metal-Catalyzed Cross-Coupling (TMCC). -

C4-Ester: An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amides, alcohols, or heterocycles.

-

C6-Methoxy: A pseudo-inert handle that modulates lipophilicity (

) and solubility, while contributing to the electronic tuning of the pyridine core.

Electronic Personality

The reactivity of this molecule is dictated by the deficiency of the

-

The Pyridine Nitrogen: Exerts a strong inductive ($ -I

-M $) pull, rendering the C2 and C6 positions electrophilic. -

The C4-Ester: Being para to the nitrogen, it reinforces the electron deficiency at C2 and C6 via resonance.

-

The C2-Bromine vs. C6-Methoxy: While both are potential leaving groups, the bromine is significantly more labile (

of HBr

Nucleophilic Aromatic Substitution ( )

The most direct method for functionalization is

Mechanism and Regioselectivity

The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the C4-carbonyl oxygen. Re-aromatization expels the bromide ion.

Why C2 and not C6? Although the methoxy group is also at an activated position, alkoxides are poor leaving groups compared to halides. Displacement of the C6-methoxy group typically requires forcing conditions (e.g., high temperatures, strong Lewis acids) or prior activation (e.g., demethylation to pyridone followed by halogenation).

Protocol: Amination via

This protocol describes the introduction of a primary amine at C2.

Reagents:

-

Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)

-

Nucleophile: Primary amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents accelerate

)

Step-by-Step Methodology:

-

Setup: Charge a dried reaction vial with the substrate (1.0 eq) and

(2.0 eq). -

Solvation: Add anhydrous DMSO (

concentration relative to substrate). -

Addition: Add the amine (1.2 eq). If the amine is a salt (e.g., HCl salt), increase base equivalents by 1.0.

-

Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (

isotope pattern disappears). -

Workup: Cool to RT. Dilute with EtOAc and wash with water (

) to remove DMSO. Dry organic layer over -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If using volatile amines, use a sealed pressure tube.

Visualization: Reaction Pathway

Caption: The addition-elimination pathway favoring C2-substitution due to leaving group ability.

Transition Metal-Catalyzed Cross-Couplings

The C2-bromide is an excellent handle for Palladium-catalyzed bond formation.[1][2] This allows for the introduction of aryl, heteroaryl, and alkyl groups (Suzuki), or alkynes (Sonogashira).

Suzuki-Miyaura Coupling

This is the most reliable method for building biaryl systems.

Standard Protocol:

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

-

Temperature: 80–100 °C.

Troubleshooting:

-

Protodebromination:[3] If the Br is replaced by H, ensure the reaction is strictly oxygen-free (sparge solvents with Argon) and consider a milder base like

. -

Hydrolysis: The C4-ester is sensitive to strong aqueous bases at high heat. If ester hydrolysis is observed, switch to anhydrous conditions (Dioxane,

, dry boronic acid).

Buchwald-Hartwig Amination

While

-

Catalyst:

with Xantphos or BINAP. -

Base:

(Avoid -

Solvent: Toluene or 1,4-Dioxane.

Functional Group Interconversions (C4-Ester)

The methyl ester at C4 is versatile but requires careful handling to avoid affecting the halogen if it has not yet been substituted.

Hydrolysis to Isonicotinic Acid

-

Reagent: LiOH (1.1 eq) in THF/Water.

-

Condition: 0 °C to RT.

-

Selectivity: Mild conditions preserve the C2-Br and C6-OMe. Strong acid hydrolysis (HCl, reflux) may cleave the C6-methoxy ether to a pyridone.

Reduction to Alcohol

-

Reagent:

(excess) in MeOH/THF. -

Result: Yields (2-bromo-6-methoxypyridin-4-yl)methanol.

-

Note: Avoid

if the bromine is still present, as hydrodebromination can occur.

Summary of Reactivity Landscape

The following diagram summarizes the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthesis pathways: C2-Br allows cross-coupling/substitution; C4-Ester allows redox/hydrolysis.

Data Summary: Reaction Conditions Comparison

| Reaction Type | Target Site | Reagents | Key Condition | Primary Risk |

| C2-Br | Prim/Sec Amines, | DMSO, 80-100°C | Low reactivity of hindered amines | |

| Suzuki | C2-Br | Aryl Boronic Acid, Pd cat. | Dioxane/H2O, 90°C | Hydrolysis of ester (base sensitive) |

| Buchwald | C2-Br | Anilines, Pd cat., Xantphos | Toluene, 100°C | Transesterification (avoid alkoxide bases) |

| Hydrolysis | C4-Ester | LiOH or NaOH | THF/H2O, RT | Cleavage of C6-OMe (if acidic/harsh) |

| Reduction | C4-Ester | MeOH, 0°C | Hydrodebromination (if using |

References

-

BenchChem. "Methyl 2-bromo-6-methoxyisonicotinate | 853030-09-8". BenchChem Product Database. Link

-

American Chemical Society. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen". Organic Process Research & Development, 2017. Link

-

Sigma-Aldrich. "Methyl 2-Bromo-6-methoxyisonicotinate Product Sheet". Merck KGaA. Link

-

Master Organic Chemistry. "Factors That Determine Nucleophilicity". Master Organic Chemistry, 2012. Link

-

LibreTexts. "Structure and SN2 Reactivity: The Nucleophile". Chemistry LibreTexts, 2019. Link

Sources

exploring derivatives of Methyl 2-bromo-6-methoxyisonicotinate

While palladium catalysis offers broad scope, classical SNAr remains a highly effective and economical method for introducing a range of heteroatom nucleophiles. [4]The electron-deficient nature of the isonicotinate ring readily facilitates the addition-elimination mechanism required for this transformation. [3]

Experimental Protocol: SNAr with an Amine Nucleophile

-

Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.2-0.5 M.

-

Reaction: Heat the reaction mixture with stirring to 80-120 °C. The reaction can often be accelerated using microwave irradiation.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Note: Polar aprotic solvents are used because they solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its effective nucleophilicity. Higher temperatures are often required to overcome the activation energy for the initial nucleophilic attack and formation of the Meisenheimer complex. [4]

Conclusion and Future Outlook

Methyl 2-bromo-6-methoxyisonicotinate is a pre-activated and highly versatile scaffold for synthetic and medicinal chemistry. Its well-defined reactivity at the C2 position allows for the predictable and efficient installation of diverse functionalities through robust and scalable reaction pathways like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The derivatives accessible through these methods are of high value in the construction of compound libraries for hit-finding and in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is paramount. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this privileged building block.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

- StackExchange Chemistry. (2018).

- Various Authors. (2022). Design rationale of isonicotinates.

- Wikipedia.

- Chem-Impex.

- Sigma-Aldrich.

- Ahmadi, M. et al. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Lumen Learning. 17.

- Wikipedia.

- Wikipedia. Suzuki reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. (2023). Suzuki cross-coupling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methoxyisonicotinate

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This Nobel Prize-winning methodology is indispensable in the pharmaceutical and fine chemical industries for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules.[1][3]

Methyl 2-bromo-6-methoxyisonicotinate is a particularly valuable heterocyclic building block. Its derivatization via Suzuki-Miyaura coupling provides a direct route to highly functionalized 2-arylpyridine scaffolds, enabling medicinal chemists to rapidly explore structure-activity relationships in drug discovery programs.[4] However, the coupling of heteroaryl halides, especially pyridines, is not without its challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6]

This document serves as a comprehensive guide, providing a field-proven protocol for the successful Suzuki-Miyaura coupling of Methyl 2-bromo-6-methoxyisonicotinate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and present a troubleshooting guide to navigate common experimental hurdles.

Reaction Principle and Mechanistic Rationale

The efficacy of a Suzuki-Miyaura coupling is contingent on the harmonious interplay of the catalyst, ligand, base, and solvent. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of Methyl 2-bromo-6-methoxyisonicotinate to form a Pd(II) intermediate.[8] The electron-donating methoxy group on the pyridine ring can make this step more challenging compared to electron-deficient systems.[10] Therefore, the choice of a suitable catalyst and ligand is paramount.

-

Transmetalation: In this key step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron compound by a base to form a more nucleophilic boronate species.[11][12] The efficiency of this step is highly dependent on the choice of base and solvent.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Causality Behind Experimental Choices:

-

Catalyst System (Pd(dppf)Cl₂): For heteroaryl couplings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and robust choice.[13] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, preventing decomposition. While other catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are also highly effective, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and commercial availability.[5][14]

-

Base (K₂CO₃ or K₃PO₄): An inorganic base is crucial for activating the boronic acid.[15] Potassium carbonate (K₂CO₃) is a reliable and moderately strong base suitable for many couplings. For more challenging or sterically hindered partners, a stronger base like potassium phosphate (K₃PO₄) may be required to accelerate transmetalation.[5] It is critical that the base is finely ground and anhydrous to ensure reactivity.[5]

-

Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is often beneficial.[16] 1,4-Dioxane is effective at solvating the organic reagents and the palladium complex. The addition of water helps to dissolve the inorganic base and can accelerate the transmetalation step. Crucially, all solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize and irreversibly deactivate the Pd(0) catalyst.[5]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-6-methoxyisonicotinate with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

| Reagent | Role | Equivalents | Mol % | Typical Amount (for 1 mmol scale) |

| Methyl 2-bromo-6-methoxyisonicotinate | Electrophile | 1.0 | - | 246 mg |

| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | - | 1.2 - 1.5 mmol |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Precursor | - | 3 - 5 | 24.5 - 40.8 mg |

| Potassium Carbonate (K₂CO₃), anhydrous | Base | 2.0 - 3.0 | - | 276 - 415 mg (finely ground) |

| 1,4-Dioxane, anhydrous | Solvent | - | - | 4.0 mL |

| Water, deionized | Co-solvent | - | - | 1.0 mL |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground anhydrous potassium carbonate (2.0 equiv).

-

Catalyst Addition: Briefly move the flask into a glovebox or use a positive flow of inert gas to add the Pd(dppf)Cl₂ catalyst (3 mol%).

-

Inert Atmosphere: Seal the Schlenk flask with a septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[5][16]

-

Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to the limiting reagent) followed by degassed water (e.g., in a 4:1 ratio) via syringe.[16] The mixture will typically appear as a dark red or brown suspension.

-

Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst: Pd(0) was oxidized by residual oxygen.[5]2. Poor Base Quality: Base is not anhydrous or finely ground.[5]3. Catalyst Inhibition: Pyridine nitrogen is deactivating the catalyst.[5] | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5]2. Use a fresh bottle of anhydrous base and grind it to a fine powder before use.3. Switch to a more electron-rich, bulky ligand system (e.g., SPhos or XPhos with a Pd precatalyst like Pd₂(dba)₃).[5][17] Increase catalyst loading to 5 mol%. |

| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling pathway.[5]2. High Temperature/Long Reaction Time: Can favor side reactions. | 1. Rigorously exclude oxygen from the reaction system.[5]2. Try lowering the reaction temperature. Consider switching to a more active catalyst that may allow for lower temperatures or shorter reaction times. |

| Protodeboronation of Boronic Acid | 1. Presence of Water/Protic Sources: Leads to hydrolysis of the C-B bond.[5]2. Unstable Boronic Acid: Some heteroarylboronic acids are inherently unstable. | 1. Ensure all reagents and solvents are anhydrous if running a non-aqueous protocol. 2. Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (R-B(pin)).[18] |

Safety Precautions

-

Handling Reagents: Methyl 2-bromo-6-methoxyisonicotinate is a halogenated organic compound and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7]

-

Catalyst Safety: Palladium catalysts can be toxic. Avoid inhalation of dust.[7]

-

Solvent Hazards: Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Always handle them in a fume hood and away from ignition sources.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

- Various Authors. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.

- C. Alfindee et al. (2016). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

- ResearchGate. (2008). Screening of palladium catalysts for the Suzuki coupling of....

- ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.

- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (2021). Suzuki Coupling.

- Myers, A. (2011). The Suzuki Reaction - Chem 115. Harvard University.

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.

- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

- ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.

- WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- NIH National Library of Medicine. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

- Elsevier. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.

- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

- 17. books.rsc.org [books.rsc.org]

- 18. Yoneda Labs [yonedalabs.com]

Application Note: Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxyisonicotinate

Executive Summary & Strategic Importance

Methyl 2-bromo-6-methoxyisonicotinate (CAS: Substrate-Specific ) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, KRAS) where the pyridine core serves as a critical hinge-binder.

The transformation of the C2-bromide to an amine via Buchwald-Hartwig amination is synthetically attractive but fraught with chemoselectivity challenges. Unlike simple aryl halides, this substrate contains three competing functionalities:

-

C2-Bromide: The desired site of oxidative addition (activated by the pyridine nitrogen).

-

C4-Methyl Ester: Highly susceptible to hydrolysis (saponification) or transesterification under standard strong-base conditions (e.g., NaOtBu).

-

C6-Methoxy Group: An electron-donating group that slightly deactivates the ring toward oxidative addition compared to purely electron-deficient pyridines, requiring specialized ligand sets.

This guide provides a validated, self-consistent protocol designed to maximize yield while preserving the ester functionality.

Mechanistic Insight & Critical Parameters

To ensure reproducibility, researchers must understand the causality behind the reagent choices.

The Chemoselectivity Challenge

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, with Methyl 2-bromo-6-methoxyisonicotinate , the use of alkoxide bases frequently leads to:

-

Ester Hydrolysis: Formation of the carboxylic acid (insoluble, stops reaction).

-

Transesterification: If alcohol solvents are used (even trace amounts).

-

Claisen Condensation: Self-condensation of the ester.

The Solution: We utilize Cesium Carbonate (Cs₂CO₃) as a mild, insoluble inorganic base. While less basic than alkoxides, the high surface area of Cs₂CO₃ in dioxane, combined with the "Cs-effect" (solubility enhancement), promotes the deprotonation of the amine-Pd complex without attacking the methyl ester.

Ligand Selection Logic

The 2-position of pyridine is sterically sensitive and electronically unique.

-

Xantphos: The preferred ligand. Its wide bite angle (111°) enforces reductive elimination, which is often the rate-determining step for electron-poor pyridines.

-

BINAP: A robust alternative for smaller primary amines.

-

BrettPhos: Reserved for sterically hindered primary amines or anilines.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the critical reductive elimination step enforced by the ligand.

Figure 1: Catalytic cycle emphasizing the base-sensitivity of the C4-ester during the deprotonation step.

Experimental Protocol

Materials & Reagents

-

Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Primary or Secondary)

-

Catalyst Source: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (5-10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

Phase A: Pre-Complexation (Optional but Recommended)

-

In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).

-

Add 1 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 5 minutes until the solution turns a clear dark orange/red. Note: This ensures active catalyst formation before substrate exposure.

Phase B: Reaction Assembly 4. To the catalyst vial, add Methyl 2-bromo-6-methoxyisonicotinate (246 mg, 1.0 mmol). 5. Add the Amine (1.2 mmol). 6. Add Cs₂CO₃ (650 mg, 2.0 mmol). Crucial: Ensure the base is finely ground to maximize surface area. 7. Add remaining Dioxane (4 mL) to reach a concentration of ~0.2 M. 8. Seal the vial with a Teflon-lined crimp cap.

Phase C: Execution 9. Heat the reaction block to 100°C . 10. Stir vigorously (1000 RPM). High stirring speed is essential for heterogeneous base reactions. 11. Monitor by LCMS at 2 hours and 16 hours.

- Target: Disappearance of starting bromide (M+H ~246/248).

- Product: Appearance of amine adduct.[1][2]

Phase D: Workup 12. Cool to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 14. Concentrate the filtrate under reduced pressure. 15. Purify via Flash Column Chromatography (Silica Gel).

- Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc).

Optimization Matrix & Troubleshooting

If the standard protocol fails, consult the following decision tree. The nature of the amine dictates the deviation.

Decision Tree for Conditions

Figure 2: Workflow for selecting ligand/base combinations based on amine sterics and nucleophilicity.

Troubleshooting Data Table

| Issue Observed | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak | Degas solvent with N₂ sparge for 15 min. Use fresh Pd source. |

| Hydrolysis (Acid formation) | Wet solvent or Base too strong | Switch to anhydrous Dioxane. Ensure Cs₂CO₃ is dry.[3] Do NOT use NaOtBu. |

| Protodehalogenation | Reductive elimination too slow | Switch Ligand to Xantphos (promotes reductive elim). Increase Temp to 110°C. |

| Bis-amination | Excess amine reacting with ester | Control equivalents strictly (1.1 eq). Lower temp to 80°C. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

-

Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. (Demonstrates Xantphos utility).

-

Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Pyridines." Organic Letters. (Specifics on 2-aminopyridines).[4][5][6][7]

Disclaimer: This protocol involves the use of transition metals and organic solvents at elevated temperatures.[1] Always perform a risk assessment (COSHH) before proceeding. All work should be conducted in a fume hood.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-amino-6-(aminomethyl)isonicotinate | C8H11N3O2 | CID 72216012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

ligand selection for Buchwald-Hartwig reaction with Methyl 2-bromo-6-methoxyisonicotinate

Application Note: Ligand Selection & Protocol for Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxyisonicotinate

Executive Summary

The amination of Methyl 2-bromo-6-methoxyisonicotinate presents a specific set of chemoselective challenges distinct from standard aryl halide couplings. This scaffold features three competing electronic/steric factors:

-

Catalyst Poisoning: The pyridine nitrogen (ortho to the bromide) can chelate Pd(II), arresting the catalytic cycle.

-

Base Sensitivity: The C4-methyl ester is highly prone to hydrolysis or transesterification under standard alkoxide conditions (e.g., NaOtBu).

-

Electronic Deactivation: While the ester activates the ring for oxidative addition, the C6-methoxy group introduces electron density that may retard reductive elimination.

This guide recommends a Third-Generation Buchwald Precatalyst strategy. Specifically, BrettPhos Pd G3 is the primary recommendation for primary amines, and RuPhos Pd G3 for secondary amines, utilizing Cesium Carbonate (Cs₂CO₃) as a mild, anhydrous base to preserve the ester functionality.

Strategic Analysis: The Substrate

Before selecting a ligand, we must analyze the electronic and steric environment of the electrophile.

| Feature | Chemical Consequence | Strategic Adjustment |

| 2-Bromo Position | Proximity to Pyridine N allows formation of stable off-cycle Pd-dimers. | Ligand: Requires bulky, monodentate biaryl phosphines (e.g., BrettPhos) to sterically occlude the N-atom and prevent chelation. |

| 4-Methyl Ester | High susceptibility to saponification (hydrolysis) or transesterification. | Base: Avoid NaOtBu/KOtBu. Use Cs₂CO₃ or K₃PO₄ . Solvent: Strictly anhydrous 1,4-Dioxane or Toluene. |

| 6-Methoxy Group | Electron-donating (Resonance). Increases electron density at Pd-center after oxidative addition. | Ligand: Requires an electron-rich phosphine to facilitate the difficult reductive elimination step. |

Ligand Selection Decision Matrix

The choice of ligand is binary, dependent on the nucleophile (amine) class.

Scenario A: Primary Amines (R-NH₂)

-

Recommendation: BrettPhos (or tBuBrettPhos for extremely hindered amines).

-

Rationale: BrettPhos is optimized for primary amines. Its bulk prevents the formation of inactive bis-ligated Pd complexes, which is critical when the substrate itself (pyridine) can act as a ligand. It promotes the coupling of weaker nucleophiles often found in medicinal chemistry.

Scenario B: Secondary Amines (R₂NH)

-

Recommendation: RuPhos .

-

Rationale: RuPhos is the gold standard for secondary amines. Its specific steric bulk allows for the accommodation of the two alkyl groups on the amine while preventing

-hydride elimination. -

Alternative: XPhos (General purpose, excellent for unhindered secondary amines).

Scenario C: Heterocyclic Amines (Indoles, Pyrazoles)

-

Recommendation: tBuXPhos or Me4tBuXPhos .

-

Rationale: These substrates are often poor nucleophiles. The extreme bulk and electron-rich nature of tBuXPhos facilitate the reductive elimination of these difficult bonds.

Visual Decision Tree & Mechanism

The following diagram outlines the decision logic and the specific "Safe Pathway" required to avoid ester decomposition.

Figure 1: Strategic decision tree for ligand and base selection emphasizing ester compatibility.

Detailed Experimental Protocol

Objective: Coupling of Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv) with a primary amine (1.2 equiv).

Safety Note: All steps should be performed in a fume hood. While this reaction is robust, excluding moisture is critical for yield reproducibility.

Materials:

-

Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 mmol)

-

Amine: Primary Amine (1.2 mmol)[1]

-

Catalyst: BrettPhos Pd G3 (0.02 - 0.05 mmol, 2-5 mol%)

-

Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

-

-

Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

-

Vial Preparation:

-

Equip a 4 mL or 8 mL reaction vial with a magnetic stir bar.

-

If using a glovebox: Weigh all solids (Substrate, Base, Catalyst) inside the box.

-

If using Schlenk technique: Weigh solids into the vial, cap with a septum, and purge with Nitrogen/Argon for 5–10 minutes.

-

-

Reagent Addition:

-

Add Methyl 2-bromo-6-methoxyisonicotinate (246 mg, 1.0 mmol).

-

Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).

-

Add Cs₂CO₃ (977 mg, 3.0 mmol). Note: Using 3 equivalents ensures rapid deprotonation without being nucleophilic.

-

-

Solvent & Amine Addition:

-

Add 1,4-Dioxane (4.0 mL, 0.25 M concentration).

-

Add the Amine (1.2 mmol) via syringe.[1]

-